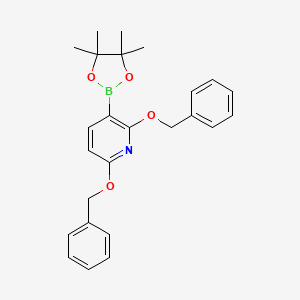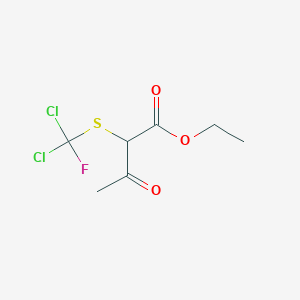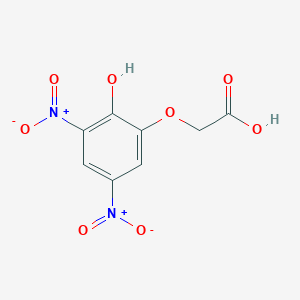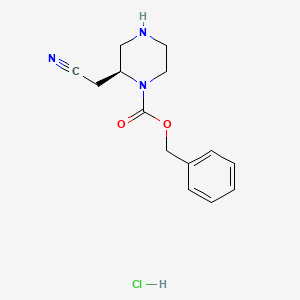
3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is a chemical compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that can be used as a reagent in organic synthesis reactions, as a catalyst in metal-catalyzed reactions, and as a starting material in the production of polymers. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.50 M in THF.
Aplicaciones Científicas De Investigación
3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is used as a reagent in a variety of scientific research applications. It is used as a catalyst in metal-catalyzed reactions, such as the Heck reaction, Suzuki-Miyaura reaction, and the Sonogashira coupling reaction. It is also used as a starting material in the production of polymers, such as polyethylene, polypropylene, and polystyrene. In addition, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is not fully understood. However, it is believed that it acts as a Lewis acid, which is a substance that can accept electrons from other molecules. This allows it to form coordinate covalent bonds with other molecules, which is essential for the reactions in which it is used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, have not been extensively studied. However, it is known to be a skin and eye irritant, and it can be harmful if inhaled. It is also known to be toxic to aquatic life, so it should be handled with care and disposed of properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, in lab experiments include its high reactivity, its low cost, and its availability. It is also relatively easy to handle and store, and it is not flammable or explosive. The main limitation of this compound is its toxicity, so it should be handled with care and disposed of properly.
Direcciones Futuras
There are a number of potential future directions for the use of 3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF. It could be used as a catalyst in the synthesis of novel materials, such as polymers and pharmaceuticals. It could also be used in the production of agrochemicals and specialty chemicals. In addition, it could be used as a reagent in organic synthesis reactions, such as the Heck reaction and the Sonogashira coupling reaction. Finally, it could be used as a starting material in the production of nanomaterials and other advanced materials.
Métodos De Síntesis
3,5-Di-t-butylbenzylzinc bromide, 0.50 M in THF, is synthesized from the reaction of zinc bromide and 3,5-di-t-butylbenzyl chloride in the presence of tetrahydrofuran (THF). The reaction is carried out in an inert atmosphere and is typically heated to a temperature of about 70°C. The reaction is complete when the desired product is isolated by filtration and washed with THF.
Propiedades
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-5-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Zn/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUODMRSBQNJJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-t-butylbenzylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)







